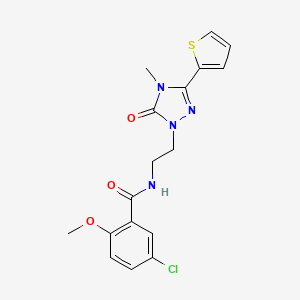

![molecular formula C23H23N3O4 B2881930 Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate CAS No. 439096-99-8](/img/structure/B2881930.png)

Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and function of B cells, and its inhibition has been shown to be effective in the treatment of B cell malignancies.

Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate and related compounds have been synthesized for the evaluation of their biological properties. A significant focus has been on the synthesis of derivatives and analogs with potential anticonvulsant, antimicrobial, and antituberculosis activities. Studies have demonstrated the synthesis of novel triazole derivatives and Schiff bases to explore their biological activities. For instance, Küçükgüzel et al. (2004) synthesized a series of novel triazole derivatives and evaluated their anticonvulsant activity along with antimicrobial and antituberculosis screenings, revealing that some compounds exhibited marginal activity against M. tuberculosis H37 Rv (Küçükgüzel, I., Küçükgüzel, S. G., Rollas, S., Otük-Saniş, G., Ozdemir, O., Bayrak, I., Altuğ, T., & Stables, J. P., 2004).

Antimalarial Activity

Another research direction involves developing novel lead compounds for antimalarial agents. Wiesner et al. (2003) developed a novel lead for anti-malarial agents based on the [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone core structure, demonstrating the importance of the acyl residue for potent activity against multi-drug resistant Plasmodium falciparum strains (Wiesner, J., Kettler, K., Sakowski, J., Ortmann, R., Jomaa, H., & Schlitzer, M., 2003).

PKCtheta Inhibition for Potential Therapeutic Use

Research on PKCtheta inhibitors for therapeutic applications has identified compounds with significant inhibitory activity. Subrath et al. (2009) found that analogs with a specific substitution pattern showed potent PKCtheta inhibition, indicative of potential therapeutic applications in diseases where PKCtheta plays a role (Subrath, J., Wang, D., Wu, B., Niu, C., Boschelli, D., Lee, J., Yang, X., Brennan, A., & Chaudhary, D., 2009).

Discovery of Intense Bitter-tasting Compounds

In the food chemistry domain, Frank et al. (2001) identified novel compounds responsible for intense bitter taste from Maillard reaction products, which can have implications for understanding flavor chemistry and developing flavor modifiers (Frank, O., Ottinger, H., & Hofmann, T., 2001).

Propiedades

IUPAC Name |

methyl 3-(furan-2-carbonylamino)-4-(4-phenylpiperazin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-29-23(28)17-9-10-20(19(16-17)24-22(27)21-8-5-15-30-21)26-13-11-25(12-14-26)18-6-3-2-4-7-18/h2-10,15-16H,11-14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQXGOCPUKHRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2881852.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide](/img/structure/B2881856.png)

![2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2881859.png)

![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)

![5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2881866.png)

![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2881868.png)

![2-(1,3-Benzodioxol-5-yl)-3-{[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2881869.png)